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Compound of Interest

Compound Name: Kira8

Cat. No.: B608351

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Kira8 (also known as
AMG-18), a highly potent and mono-selective small-molecule inhibitor of Inositol-requiring
enzyme 1a (IRE1la). Kira8 functions as a kinase-inhibiting RNase attenuator (KIRA),
allosterically modulating the endoribonuclease (RNase) activity of IRE1a. This guide details its
chemical structure, physicochemical properties, mechanism of action, and its effects on the
Unfolded Protein Response (UPR) signaling pathway. It includes quantitative data, detailed
experimental methodologies, and visualizations of key biological pathways and workflows to
serve as a resource for researchers utilizing this compound.

Chemical Structure and Physicochemical Properties

Kira8 is a sulfonamide compound with a molecular weight of 601.12 g/mol .[1][2] It is
structurally distinct from other KIRA compounds like KIRA6 and KIRA7, which are based on an
imidazopyrazine scaffold.[3] Its high selectivity and nanomolar potency make it a valuable tool
for studying the IRE1a signaling pathway.[3][4]
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Property Value Reference
Synonyms AMG-18 [1112]1[5]
CAS Number 1630086-20-2 [6]
Molecular Formula C31H20CIN6O3S [2][6]
Molecular Weight 601.12 [1112]

- DMSO: up to 100 mg/mL
Solubility [11[5]

(166.35 mM)

Water: < 0.1 mg/mL (Insoluble)  [6]

Ethanol: 76.92 mg/mL (with

5
sonication and pH adjustment) )

Mechanism of Action

Kira8 is a mono-selective, allosteric inhibitor of the IRE1a RNase domain.[1][2][5] Under
conditions of endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins causes
IREla to dimerize and trans-autophosphorylate, which activates its RNase domain.[7][8] Kira8
binds to the ATP-binding pocket within the kinase domain of IRE1q, stabilizing it in an inactive
"DFG-out" conformation.[3] This allosteric modulation prevents the necessary conformational
changes and back-to-back dimerization required for RNase activation, thereby attenuating its
activity without directly competing at the RNase active site.[3] By blocking the RNase function,
Kira8 potently inhibits the splicing of X-box Binding Protein 1 (XBP1) mRNA, a key step in the
adaptive UPR.[5][7]
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Caption: Mechanism of Kira8 inhibition on the IRE1a signaling pathway.
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Biological Activity and Signaling Pathway
Modulation

The primary role of Kira8 is the inhibition of the IREL1a/XBP1 signaling pathway, a central
branch of the Unfolded Protein Response.[9][10] This pathway is crucial for cell survival under
ER stress but can also trigger apoptosis when stress is prolonged or severe.[7][11]

Inhibition of the Adaptive UPR

By preventing the splicing of XBP1 mRNA, Kira8 blocks the production of the spliced XBP1
(sXBP1) protein, a potent transcription factor.[5][7] This prevents the upregulation of target
genes involved in protein folding, ER-associated degradation (ERAD), and quality control,
thereby inhibiting the adaptive UPR. This activity has been demonstrated to be beneficial in
disease models where chronic IRE1a activation is pathogenic, such as in non-alcoholic
steatohepatitis and pulmonary fibrosis.[4][9][12]

Crosstalk with the PERK Pathway

In some cellular contexts, such as multiple myeloma and pancreatic neuroendocrine tumors,
inhibition of the IRE1a pathway by Kira8 can lead to a compensatory hyperactivation of the
parallel PERK pathway, another major UPR sensor.[11][13] This reciprocal signaling can result
in increased expression of the pro-apoptotic factor CHOP.[13][14] This crosstalk suggests that
the cellular outcome of Kira8 treatment can be context-dependent, either promoting cell
survival by reducing ER stress or inducing apoptosis by shifting the UPR balance.[12][13]
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Caption: Crosstalk between IRE1a and PERK pathways upon Kira8 inhibition.

Quantitative Data

Kira8 is characterized by its nanomolar potency against IRE1a, with high selectivity over other

kinases.
Parameter Value Target/System Reference
Allosteric attenuation
ICso 5.9 nM of IRE1a RNase [L][2][5][8]

activity
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Experimental Protocols

The following are summaries of common experimental methods used to characterize the
activity of Kira8.

XBP1 Splicing Assay
This assay directly measures the endoribonuclease activity of IRE1la in cells.
o Cell Treatment: Culture cells (e.g., IM-9, INS-1) and induce ER stress with an agent like

thapsigargin or brefeldin A in the presence of DMSO (vehicle) or varying concentrations of
Kira8 for a specified time (e.g., 24 hours).[15][16]

e RNA Extraction: Isolate total RNA from the treated cells using a standard protocol (e.g.,
TRIZzol).

e RT-PCR: Synthesize cDNA from the RNA and perform PCR using primers that flank the 26-
nucleotide intron in the XBP1 mRNA.

» Restriction Digest: The unspliced XBP1 PCR product contains a Pstl restriction site, which is
removed upon splicing. Digest the PCR products with Pstl enzyme.[15]

o Gel Electrophoresis: Separate the digested products on an agarose gel. The unspliced form
will be cleaved into two smaller bands, while the spliced, active form will remain as a single,
larger band. Quantify band intensity to determine the ratio of spliced to total XBP1.[15][16]

1&%?23%'2;29 2. Total RNA 3. RT-PCR for 4. Pstl 5. Agarose Gel 6. Quantify Bands
(e.g., Thapsigargin +/- Kirag) Extraction XBP1 mRNA Restriction Digest Electrophoresis (Spliced vs. Unspliced)
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Caption: Experimental workflow for analyzing XBP1 mRNA splicing.

Cell Viability and Apoptosis Assays

o Cell Viability: Cell viability after Kira8 treatment is often measured using colorimetric assays
such as the Cell Counting Kit-8 (CCK-8) or MTT assay, which quantify metabolic activity.[15]
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e Apoptosis: Apoptosis can be assessed by flow cytometry using Annexin V and Propidium
lodide (PI) staining. Annexin V-positive, Pl-negative cells are considered to be in the early
stages of apoptosis.[15]

In Vivo Studies

Kira8 has been evaluated in various mouse models. A common dosing regimen involves
intraperitoneal (i.p.) injection.

o Diabetes Models (Akita & NOD mice): Kira8 was administered daily at 50 mg/kg (i.p.) to pre-
diabetic mice.[2][6] Treatment led to a significant reduction in hyperglycemia and
preservation of pancreatic (-cells.[5][6]

e Pulmonary Fibrosis Model (Bleomycin-induced): Mice were treated with Kira8 at 50
mg/kg/day (i.p.) starting 14 days after bleomycin exposure. The treatment attenuated fibrosis
markers, including lung weight and hydroxyproline content.[4]

e Non-alcoholic Steatohepatitis (NASH): The efficacy of Kira8 in attenuating NASH has also
been demonstrated in mouse models, where it was shown to inhibit the IRE1a/XBP1
pathway in hepatocytes.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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